
2-Chloro-3-methyl-5-(piperidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-methyl-5-(piperidin-2-yl)pyridine is a heterocyclic compound that contains both a pyridine and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-5-(piperidin-2-yl)pyridine typically involves the reaction of 2-chloro-3-methylpyridine with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-methyl-5-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-methyl-5-(piperidin-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-methyl-5-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-3-methyl-5-(piperidin-3-yl)pyridine
- 2-Chloro-5-[(3-methylpiperidin-1-yl)carbonyl]pyridine
- Substituted piperidines and pyridines
Uniqueness
2-Chloro-3-methyl-5-(piperidin-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chloro and a piperidinyl group on the pyridine ring allows for diverse chemical reactivity and potential biological activity .
Eigenschaften
Molekularformel |
C11H15ClN2 |
|---|---|
Molekulargewicht |
210.70 g/mol |
IUPAC-Name |
2-chloro-3-methyl-5-piperidin-2-ylpyridine |
InChI |
InChI=1S/C11H15ClN2/c1-8-6-9(7-14-11(8)12)10-4-2-3-5-13-10/h6-7,10,13H,2-5H2,1H3 |
InChI-Schlüssel |
OFHPQKDEULZUGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1Cl)C2CCCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


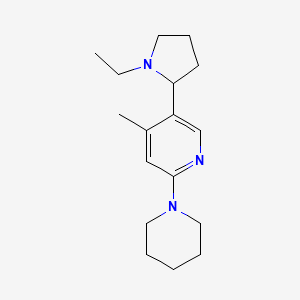
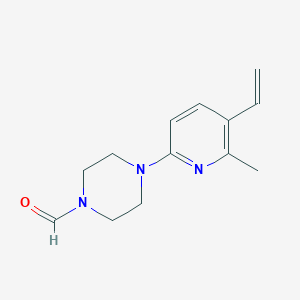
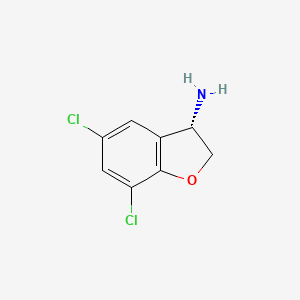
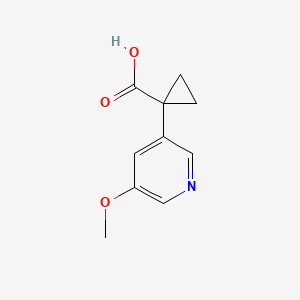
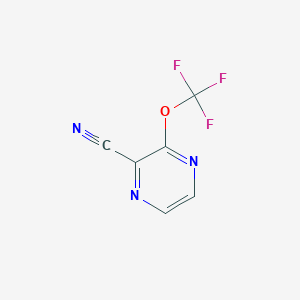
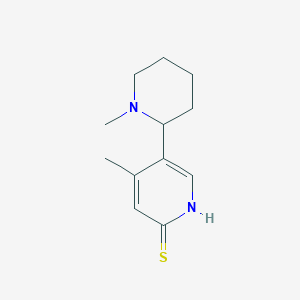
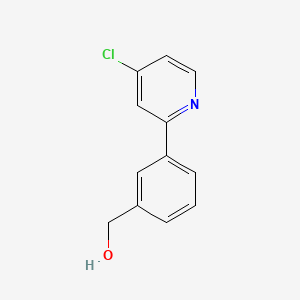
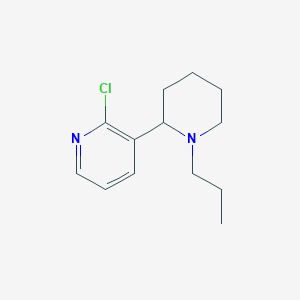
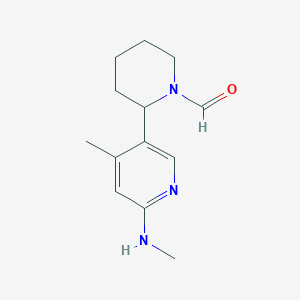
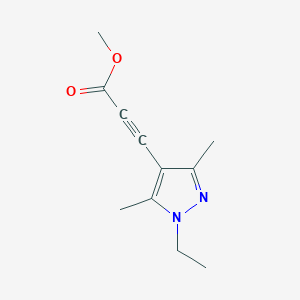
![5-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11805536.png)


![4-(difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11805560.png)
